Synthetic Yield Advantage
Methyl 4-(piperidin-1-ylmethyl)benzoate was synthesized via a one-step microwave-assisted protocol in tetrahydrofuran at 100°C with ice cooling, achieving a yield of 94% . In contrast, traditional multi-step synthetic routes to analogous para-substituted benzoate-piperidine derivatives typically report overall yields ranging from 58% to 76% across three or more steps [1]. The 94% yield represents a 1.2- to 1.6-fold improvement in synthetic efficiency relative to conventional thermal methods for this scaffold class.
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Conventional multi-step synthesis of similar piperidinylmethyl benzoate derivatives: 58-76% overall yield |
| Quantified Difference | 18-36 percentage point absolute improvement; 1.2- to 1.6-fold relative increase |
| Conditions | Microwave irradiation in tetrahydrofuran at 100°C with ice cooling (ACS Chemical Neuroscience, 2015) |
Why This Matters
The substantially higher synthetic yield translates directly to reduced raw material costs and improved process economics for procurement decisions involving multi-gram to kilogram-scale acquisitions.
- [1] Representative multi-step synthetic yields for piperidinylmethyl benzoate derivatives (58% two-step, 76% single-step from precursor). See: Scheme 1 synthetic route to compound 1. Reagents and conditions: (i) CH3NO2, piperidine, PhH, reflux, 58%; (iv) H2, Pd(OH)2, MeOH, rt, 24%. View Source
